1,2,6-Tri-O-Galloyl-Beta-D-Glucose

Beschreibung

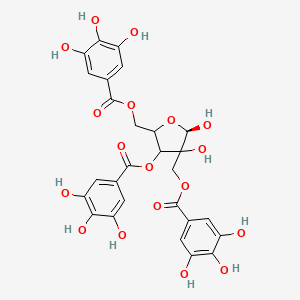

The compound [(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate is a highly substituted oxolan (tetrahydrofuran) derivative featuring three 3,4,5-trihydroxybenzoyl (galloyl) groups. Its stereochemistry, particularly the (5R) configuration, plays a critical role in determining its spatial arrangement and biological interactions . This compound is of interest in pharmacological research due to its polyphenolic structure, which is associated with anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .

Eigenschaften

CAS-Nummer |

79886-49-0 |

|---|---|

Molekularformel |

C27H24O18 |

Molekulargewicht |

636.5 g/mol |

IUPAC-Name |

[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-21(37)22(38)23(44-25(40)9-3-13(30)19(35)14(31)4-9)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22+,23-,27+/m1/s1 |

InChI-Schlüssel |

LLENXGNWVNSBQG-VFTFQOQOSA-N |

Isomerische SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O |

Kanonische SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,6-Tri-O-galloyl-beta-D-glucose can be synthesized through the esterification of beta-D-glucose with gallic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction conditions often include heating the mixture to a specific temperature to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from plant sources. The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain the pure compound . The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,2,6-Tri-O-galloyl-β-D-glucose durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.

Hydrolyse: Sie kann hydrolysiert werden, um Gallussäure und Glucose freizusetzen.

Veresterung: Die Verbindung kann einer weiteren Veresterung unterzogen werden, um höhere Galloylester zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Hydrolyse: Säure- oder Basenbedingungen können für die Hydrolyse verwendet werden, wobei Salzsäure oder Natriumhydroxid häufige Reagenzien sind.

Veresterung: Katalysatoren wie Schwefelsäure oder Salzsäure werden verwendet, um Veresterungsreaktionen zu erleichtern.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und andere Oxidationsprodukte.

Hydrolyse: Gallussäure und Glucose.

Veresterung: Höhere Galloylester.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1,2,6-Tri-O-galloyl-β-D-glucose beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung entfaltet ihre Wirkungen durch:

Hemmung von Enzymen: Sie hemmt Enzyme wie die Hepatitis-C-Virus-NS3-Protease, die für die Virusreplikation von entscheidender Bedeutung ist.

Antioxidative Aktivität: Die Verbindung fängt freie Radikale ab und reduziert oxidativen Stress, was zu ihren entzündungshemmenden Eigenschaften beiträgt.

Modulation der Genexpression: Sie beeinflusst die Expression von Genen, die an Entzündungen und Immunantwort beteiligt sind.

Wirkmechanismus

The mechanism of action of 1,2,6-Tri-O-galloyl-beta-D-glucose involves its interaction with various molecular targets and pathways. The compound exerts its effects through:

Inhibition of Enzymes: It inhibits enzymes such as the hepatitis C virus NS3 protease, which is crucial for viral replication.

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress, contributing to its anti-inflammatory properties.

Modulation of Gene Expression: It influences the expression of genes involved in inflammation and immune response.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features

The target compound is compared below with four structurally related molecules (Table 1).

Table 1: Structural and Functional Comparison of Analogs

Functional Insights

Galloyl vs. Benzoyl Groups : The target compound’s galloyl esters (3,4,5-trihydroxybenzoyl) confer superior antioxidant activity compared to the benzoyl esters in the compound, which lack hydroxyl groups .

Stereochemical Influence : The (5R) configuration in the target compound may enhance metabolic stability and receptor binding compared to the (3,4-dihydroxy) analog in , where stereochemistry differs .

Core Structure Differences: Oxolan vs. Chromenone Moiety: The chromenone-containing analog () exhibits unique enzyme interactions due to its fused aromatic system, which is absent in the target compound .

Research Findings and Pharmacological Implications

Antioxidant Capacity

Enzymatic Interactions

- The (5R) configuration may facilitate binding to enzymes like acetylcholinesterase or tyrosinase, as seen in stereospecific inhibitors .

- In contrast, the chroman-based compound () likely targets flavonoid-associated pathways, such as cyclooxygenase (COX) inhibition .

Bioavailability and Solubility

- The high polarity of the target compound (due to hydroxyl groups) may limit membrane permeability but improve water solubility compared to less hydroxylated analogs .

- Chroman/flavonoid derivatives () exhibit better lipid solubility, enhancing blood-brain barrier penetration .

Biologische Aktivität

The compound [(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate is a complex polyphenolic derivative characterized by multiple hydroxyl groups and benzoyl moieties. This intricate structure suggests significant potential for diverse biological activities, particularly in areas such as antioxidant and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Structural Characteristics

The compound features a unique arrangement of functional groups that contribute to its biological properties:

- Multiple Hydroxyl Groups : These groups enhance the compound's ability to act as an antioxidant.

- Benzoyl Moieties : These structures are known to interact with various biological targets, potentially influencing metabolic pathways.

Table 1: Structural Features and Their Implications

| Feature | Description | Biological Implications |

|---|---|---|

| Hydroxyl Groups | Multiple hydroxyl groups present | Antioxidant activity |

| Benzoyl Moieties | Presence of trihydroxybenzoyl groups | Potential for anti-inflammatory effects |

| Sugar Moieties | Oxolane ring structure with sugar components | Possible enhancement of bioavailability |

Antioxidant Properties

Research indicates that compounds with similar polyphenolic structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups allows for effective scavenging of free radicals, which is crucial in mitigating oxidative stress.

Anti-inflammatory Effects

The compound's structural characteristics suggest it may also exert anti-inflammatory effects. Studies have shown that polyphenolic compounds can inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation in various biological systems.

Antimicrobial Activity

Preliminary studies indicate potential antimicrobial activity against various pathogens. The unique combination of hydroxyl and benzoyl groups may facilitate interactions with microbial membranes or enzymes, leading to inhibitory effects.

Case Studies and Research Findings

-

Antioxidant Activity Assessment :

A study conducted on similar polyphenolic compounds demonstrated that they could reduce oxidative stress markers in vitro. The compound is hypothesized to exhibit comparable activity based on its structural analogies. -

Anti-inflammatory Mechanisms :

Research involving a related compound showed significant inhibition of TNF-alpha production in macrophages. This suggests that [(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate may similarly modulate inflammatory responses. -

Microbial Inhibition Studies :

In vitro studies have indicated that structurally similar compounds exhibit antimicrobial properties against Gram-positive bacteria. Further investigation into this compound could elucidate its effectiveness against specific pathogens.

Table 2: Summary of Biological Activities

| Activity Type | Evidence/Findings | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress markers in vitro | |

| Anti-inflammatory | Inhibits TNF-alpha production | |

| Antimicrobial | Effective against Gram-positive bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.